On-Resin Macrocyclization Yield: Asp-Cys ΨPro vs. Trityl-Cys
In head‑to‑tail on‑resin cyclization of two α‑conotoxin derivatives, peptides incorporating the Asp‑Cys ΨMe,Me pro motif achieved quantitative macrocyclization within 2 h (negative Kaiser test), whereas the cognate peptides bearing standard trityl‑protected cysteine gave only 52 % and 70 % cyclization under identical conditions [1].
| Evidence Dimension | On‑resin macrocyclization completion (negative Kaiser test after 2 h DIC/Oxyma coupling) |
|---|---|
| Target Compound Data | ≥ 99 % macrocyclization (negative Kaiser test) for peptides 38 and 43 containing Asp‑Cys ΨMe,Me pro |
| Comparator Or Baseline | Peptide 41 (trityl‑Cys): 52 % macrocyclization; Peptide 46 (trityl‑Cys): 70 % macrocyclization |
| Quantified Difference | ≥ 29‑47 % absolute increase in macrocyclization yield, reaction time reduced from incomplete to complete in ≤ 2 h |
| Conditions | α‑Conotoxin CnIB and A1.4 model peptides; on‑resin cyclization using DIC/Oxyma Pure; allyl‑based orthogonal protection; room temperature |
Why This Matters
Procuring the Asp‑Cys ΨPro building block eliminates the need for extended cyclization times and post‑cleavage purification of linear by‑products, directly reducing synthesis cost and increasing overall yield for disulfide‑rich macrocyclic peptide drug candidates.
- [1] M. V. Fernández‑Sánchez, R. Gracia, M. Zanda, F. Albericio, M. Álvarez, Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc‑Based Solid‑Phase Peptide Synthesis, Org. Lett., 2014, 16, 1772‑1775 (Scheme 3, supporting discussion). View Source
